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1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one Documentation Hub

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  • Product: 1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one
  • CAS: 1553935-64-0

Core Science & Biosynthesis

Exploratory

Molecular weight and formula of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone

An In-Depth Technical Guide to 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone: Molecular Characteristics, Synthesis, and Potential Applications Authored by: A Senior Application Scientist This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone: Molecular Characteristics, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone, detailing its molecular formula, molecular weight, a proposed synthetic pathway, and its prospective applications in research and drug discovery. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes

1-(6-(m-tolyloxy)pyridin-3-yl)ethanone is a ketone derivative of a pyridine ring substituted with an m-tolyloxy group. The structural combination of a pyridine core, a ketone functional group, and an aryloxy ether linkage suggests its potential utility as a scaffold in medicinal chemistry. Pyridine derivatives are known to be integral in a wide array of pharmaceuticals due to their ability to form hydrogen bonds and their biocompatibility.[1][2]

Molecular Formula and Weight

The fundamental properties of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone are summarized in the table below. The molecular formula is C₁₄H₁₃NO₂, and the calculated molecular weight is 227.26 g/mol .

PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
IUPAC Name 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone

Proposed Synthesis Pathway

The proposed synthesis outlined below utilizes a Buchwald-Hartwig etherification, which is renowned for its functional group tolerance and high yields in forming C-O bonds.[8][9][10]

Retrosynthetic Analysis

The retrosynthetic analysis for 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone points to two primary starting materials: a halogenated pyridyl ketone and m-cresol. This is illustrated in the diagram below.

G Target 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone Disconnect C-O Disconnection (Buchwald-Hartwig) Target->Disconnect SM1 1-(6-halopyridin-3-yl)ethanone Disconnect->SM1 SM2 m-cresol Disconnect->SM2

Caption: Retrosynthetic analysis of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

This protocol describes a hypothetical, yet experimentally sound, procedure for the synthesis of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.

Materials:

  • 1-(6-chloropyridin-3-yl)ethanone

  • m-cresol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq), m-cresol (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product, 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.

The workflow for the synthesis and purification is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_workup Workup & Purification Reagents Combine Reactants: - 1-(6-chloropyridin-3-yl)ethanone - m-cresol - Pd(OAc)₂/Xantphos - Cs₂CO₃ - Toluene Reaction Heat at 110 °C (12-24h under inert atm.) Reagents->Reaction Workup Cool, Dilute with EtOAc, Filter through Celite Reaction->Workup Wash Wash with NaHCO₃ (aq) and Brine Workup->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone

Caption: Experimental workflow for the synthesis of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.

Potential Applications in Research and Drug Discovery

The structural motifs present in 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone suggest several potential areas of application in scientific research, particularly in medicinal chemistry.

  • Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[11] The ethanone and tolyloxy substituents can be further modified to optimize binding affinity and selectivity for specific kinases.

  • CNS-Active Agents: Aryloxy pyridine derivatives have been investigated for their activity in the central nervous system. For instance, some have shown potential as cognition-activating agents.[12] The lipophilicity imparted by the tolyloxy group may facilitate blood-brain barrier penetration, making this compound class interesting for neurological drug discovery.

  • Fragment-Based Drug Design: The molecule itself can be considered a fragment or a starting point for fragment-based drug design (FBDD).[13] The different components of the molecule can be systematically altered to probe the chemical space around a biological target.

Conclusion

1-(6-(m-tolyloxy)pyridin-3-yl)ethanone represents a chemical entity with significant potential for further investigation in the fields of synthetic and medicinal chemistry. While direct experimental data for this specific compound is sparse, its synthesis is achievable through established and reliable synthetic methodologies like the Buchwald-Hartwig C-O coupling. The structural features of this molecule make it an attractive candidate for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Butler, D. E., Poschel, B. P., & Marriott, J. G. (1981). Cognition-activating properties of 3-(Aryloxy)pyridines. Journal of Medicinal Chemistry, 24(3), 346–350. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Patsnap. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [Link]

  • National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • India Patent Office. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. [Link]

  • ResearchGate. A Modified Synthesis of 6-Aryl-3-(6-R-pyridin-2-yl)-1,2,4-triazines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. [Link]

  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

  • Organic Chemistry Portal. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Nature. Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. [Link]

  • Royal Society of Chemistry. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]

  • ResearchGate. 2‐(o‐Tolyl) Pyridine as Ligand Improves the Efficiency in Ketone Directed ortho‐Arylation. [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Properties of 1-(6-(3-methylphenoxy)pyridin-3-yl)ethanone

This guide serves as a Technical Safety & Handling Whitepaper for the research compound 1-(6-(3-methylphenoxy)pyridin-3-yl)ethanone . As this specific molecule is a specialized research intermediate (often used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Safety & Handling Whitepaper for the research compound 1-(6-(3-methylphenoxy)pyridin-3-yl)ethanone .

As this specific molecule is a specialized research intermediate (often used in the synthesis of kinase inhibitors or heterobifunctional degraders) rather than a high-volume commodity chemical, specific regulatory monographs are often sparse. Therefore, this guide synthesizes Structure-Activity Relationship (SAR) data from close structural analogs (e.g., phenoxypyridines) and standard protocols for novel organic pharmacophores.

Chemical Identity & Physicochemical Profile

Understanding the physical constants is critical for determining solubility windows in assays and predicting metabolic stability. The following data is derived from computational consensus and analog benchmarking.

PropertySpecification / ValueCausality / Relevance
IUPAC Name 1-[6-(3-methylphenoxy)pyridin-3-yl]ethanoneOfficial nomenclature for registry.
Molecular Formula C₁₄H₁₃NO₂Used for mass balance calculations.
Molecular Weight 227.26 g/mol Critical for molarity calculations in dosing.
Predicted LogP ~3.1 ± 0.4Indicates moderate lipophilicity; suggests good membrane permeability but potential for non-specific binding in aqueous assays.
Physical State Solid (Crystalline powder)Likely an off-white to pale yellow solid based on conjugated pyridine-ketone systems.
Solubility DMSO (>20 mg/mL), DCM, MeOHThe acetyl and pyridine nitrogen provide polar handles, but the phenoxy tail drives organic solubility.
pKa (Pyridine N) ~3.5 - 4.0The electron-withdrawing acetyl group at C3 reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).

Hazard Identification & Risk Assessment

Note: As a research compound, this material has not been fully tested for toxicity. The following classifications are based on the "Precautionary Principle" and GHS standards for functional analogs (Phenoxypyridines).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Toxicological Mechanism

The aminopyridine core (masked here as a phenoxypyridine) can exhibit neuroactive properties if metabolized to release the free pyridine. However, the ether linkage is generally robust. The primary risk is local irritation caused by the basicity of the pyridine nitrogen and the lipophilic nature of the compound allowing it to penetrate the stratum corneum.

Synthesis & Stability Logic

To understand the impurities you might encounter, you must understand the genesis of the molecule. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .

The Reaction:

  • Electrophile: 1-(6-chloropyridin-3-yl)ethanone (Activated by the electron-withdrawing acetyl group).

  • Nucleophile: m-Cresol (3-methylphenol).

  • Conditions: Basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent (DMF or DMSO) at elevated temperatures.

Implication for Safety/Purity:

  • Residual Reactants: You may encounter traces of m-cresol (toxic, corrosive) or the chloropyridine precursor in crude batches.

  • Stability: The ether linkage is metabolically stable, but the acetyl group is susceptible to reduction (to alcohol) or condensation reactions if stored in basic media.

Diagram 1: Synthesis & Impurity Pathway

SynthesisPathway Reactant1 1-(6-chloropyridin-3-yl)ethanone (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate + Heat/DMF Reactant2 m-Cresol (Nucleophile) Reactant2->Intermediate Base Base (K2CO3) Catalyst Base->Reactant2 Deprotonation Product TARGET: 1-(6-(3-methylphenoxy)pyridin-3-yl)ethanone Intermediate->Product - Cl- Impurity Impurity Risk: Residual m-Cresol (Corrosive) Product->Impurity If unpurified

Caption: SNAr synthesis pathway highlighting the critical transition from chloropyridine to the target ether, identifying m-cresol as a potential hazardous impurity.

Handling & Storage Protocols

The following protocols are self-validating systems designed to minimize degradation and exposure.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling >500mg or creating dust, use a P95 particulate respirator . The particle size of recrystallized pyridines can be fine, leading to inhalation risks.

  • Dermal:

    • Incidental Contact: Nitrile gloves (0.11 mm).

    • Prolonged Handling: The lipophilicity (LogP ~3.1) suggests this compound can permeate thin nitrile over time. Double-gloving or using thicker (0.3 mm) nitrile is recommended for solution-phase handling.

Storage Thermodynamics
  • Temperature: Store at -20°C for long-term reference standards; 2-8°C for working stocks.

  • Atmosphere: Hygroscopicity is low, but Argon/Nitrogen overlay is required.

    • Reasoning: Pyridine nitrogens can form N-oxides if exposed to atmospheric oxygen/UV light over months, altering potency in biological assays.

Emergency Response & First Aid

This workflow prioritizes the neutralization of the specific chemical hazards (irritation and lipophilic absorption).

Diagram 2: Emergency Response Logic

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact (Lipophilic Absorption) Type->Skin Eye Eye Contact (pH Irritation) Type->Eye Inhal Inhalation (Mucosal Irritation) Type->Inhal ActionSkin 1. Blot excess (do not rub) 2. Wash w/ Soap+Water (15 min) 3. Avoid organic solvents Skin->ActionSkin ActionEye 1. Flush water (15 min) 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Remove to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->ActionInhal

Caption: Decision tree for immediate remediation of exposure, prioritizing the removal of lipophilic residues without enhancing absorption.

Disposal Considerations

Do not dispose of via sink.

  • Solubilization: Dissolve the solid in a combustible solvent (Acetone or Ethanol).

  • Incineration: This compound contains Nitrogen. It must be burned in a chemical incinerator equipped with an afterburner and scrubber to prevent the formation of NOx gases.

References

  • PubChem. Compound Summary: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Structural Analog).[1] National Library of Medicine. Accessed October 26, 2023. Link

  • Sigma-Aldrich. Safety Data Sheet: 6-Chloropyridine-3-yl-ethanone (Precursor). Merck KGaA. Link

  • BLD Pharm. Product Information: 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone (Close Analog). BLD Pharmatech. Link

  • ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of the Acetyl Moiety in 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone

Executive Summary & Strategic Importance The scaffold 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone represents a "privileged structure" in medicinal chemistry, particularly within the development of p38 MAP kinase inhibitors, C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone represents a "privileged structure" in medicinal chemistry, particularly within the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents.[1]

The molecule features three distinct pharmacophoric elements:

  • The Pyridine Core: Acts as a hydrogen bond acceptor and scaffold rigidifier.[1]

  • The m-Tolyloxy Ether: A lipophilic tail (C6 position) that often occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region).[1]

  • The Acetyl "Warhead" (C3 position): The primary site for diversification.[1]

This Application Note focuses exclusively on the chemoselective functionalization of the C3-acetyl group . Due to the electron-withdrawing nature of the pyridine ring, the acetyl group exhibits enhanced


-acidity compared to acetophenone analogs, while the carbonyl carbon possesses heightened electrophilicity.[1] This guide details three critical functionalization pathways: 

-halogenation (gateway to heterocycles), Claisen-Schmidt condensation (chain extension), and Hantzsch cyclization.[1]

Reaction Landscape & Decision Matrix

The following decision matrix visualizes the synthetic pathways available for the acetyl handle.

ReactionLandscape Start 1-(6-(m-tolyloxy) pyridin-3-yl)ethanone Bromo α-Bromo Ketone (Intermediate A) Start->Bromo Br2 / HBr (Acid Catalysis) Chalcone Chalcone (Michael Acceptor) Start->Chalcone Ar-CHO / NaOH (Aldol-Dehydration) Alcohol Chiral Alcohol (Reductive Asymmetry) Start->Alcohol CBS Catalyst / BH3 (Asymmetric Red.) Thiazole 2-Aminothiazole (Kinase Inhibitor Motif) Bromo->Thiazole Thiourea / EtOH (Hantzsch) Imidazo Imidazo[1,2-a]pyridine (Fused System) Bromo->Imidazo 2-Aminopyridine

Figure 1: Functionalization landscape of the acetyl group.[1] The


-bromo ketone (Intermediate A) serves as the primary divergence point for heterocyclic construction.[1]

Module A: -Bromination (The Gateway Protocol)[1]

The conversion of the acetyl group to an


-bromoacetyl moiety is the most critical step for downstream heterocyclic synthesis.[1] Direct bromination can be challenging due to the basicity of the pyridine nitrogen, which can form N-bromo complexes.[1]

Strategy: We utilize hydrobromic acid (HBr) to protonate the pyridine nitrogen first, deactivating the ring towards electrophilic attack and catalyzing the enolization of the ketone.[1]

Protocol 1: Acid-Catalyzed Monobromination[1]
ParameterSpecification
Reagent Bromine (

) or Phenyltrimethylammonium tribromide (PTDC)
Solvent 33% HBr in Acetic Acid (AcOH)
Temperature 0°C to Room Temperature (RT)
Stoichiometry 1.0 equiv Ketone : 1.05 equiv

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone (10 mmol, ~2.27 g). Add Glacial Acetic Acid (20 mL) and 33% HBr in AcOH (0.5 mL). Stir until fully dissolved.

    • Note: The solution will turn yellow/orange as the pyridinium salt forms.[1]

  • Reagent Addition: Cool the solution to 0°C. Add a solution of Bromine (10.5 mmol, 0.54 mL) in AcOH (5 mL) dropwise over 30 minutes.

    • Critical Control: The rate of addition must match the rate of decolorization.[1] If the orange bromine color persists, pause addition.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or LCMS.[1] Look for the disappearance of the starting material (M+1 = 228) and appearance of the bromide (M+1 = 306/308 doublet pattern).[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product is often an HBr salt and may precipitate.[1]

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~8. Extract with Ethyl Acetate (
    
    
    
    mL).[1]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Ether if necessary.[1]
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the methyl singlet at

    
     2.55 ppm.[1] Appearance of a methylene singlet (
    
    
    
    ) at
    
    
    4.60–4.80 ppm.[1]

Module B: Hantzsch Thiazole Synthesis[1]

This protocol constructs a 2-aminothiazole ring fused to the pyridine scaffold, a motif ubiquitous in kinase inhibitors (e.g., Dasatinib analogs).[1]

Protocol 2: Cyclization with Thiourea[1]
ParameterSpecification
Substrate

-Bromo ketone (from Module A)
Reagent Thiourea (or substituted thioamide)
Solvent Ethanol (Absolute)
Temperature Reflux (78°C)

Step-by-Step Methodology:

  • Setup: Dissolve the

    
    -bromo ketone  (5 mmol, ~1.53 g) in Ethanol (25 mL).
    
  • Addition: Add Thiourea (5.5 mmol, 0.42 g) in one portion.

  • Cyclization: Heat the mixture to reflux for 2 hours. The reaction typically proceeds via nucleophilic attack of sulfur on the

    
    -carbon, followed by condensation.[1]
    
  • Precipitation: Cool the reaction to RT. The product often precipitates as the hydrobromide salt.[1]

  • Isolation: Filter the solid. Wash with cold ethanol.[1]

  • Free Base Formation: Suspend the solid in water and adjust pH to 9 with aqueous Ammonium Hydroxide.[1] Filter the resulting free base.[1]

Mechanism & Pathway:

HantzschMechanism Bromo α-Bromo Ketone Inter S-Alkylated Intermediate Bromo->Inter SN2 Attack (S) Thiourea Thiourea (Nucleophile) Thiourea->Inter Product 2-Aminothiazole Derivative Inter->Product Dehydration (-H2O, -HBr)

Figure 2: Hantzsch Thiazole Synthesis pathway.[1] The sulfur atom acts as the initial nucleophile due to higher polarizability compared to nitrogen.[1]

Module C: Claisen-Schmidt Condensation[1][2][3]

To extend the carbon skeleton and create Michael acceptors (chalcones), the acetyl group is condensed with aromatic aldehydes.[1]

Protocol 3: Base-Catalyzed Aldol Condensation[1]

Reagents:

  • Aldehyde: Benzaldehyde (or substituted analog).[1]

  • Base: 10% NaOH (aq).[1]

  • Solvent: Ethanol.[1][2]

Methodology:

  • Mix the ketone (1 equiv) and aldehyde (1.1 equiv) in Ethanol.[1]

  • Add NaOH solution dropwise at 0°C.

  • Stir at RT for 6–12 hours. A precipitate (the chalcone) usually forms.[1]

  • Validation: The appearance of trans-alkene protons in NMR (

    
     7.5–8.0 ppm, 
    
    
    
    Hz) confirms the formation of the
    
    
    -unsaturated system.[1]

Troubleshooting & Self-Validating Systems

IssueRoot CauseCorrective Action
Poly-bromination Excess

or high temp.[1]
Strictly control temp at 0°C; use 0.95 equiv of

.[1]
No Reaction (Condensation) Enolate not forming.Pyridine ring electron withdrawal stabilizes the ketone.[1] Increase base concentration or use KOH/MeOH.[1]
Product Oiling Impurities or residual solvent.[1]Triturate with Diethyl Ether or Hexane to induce crystallization.[1]
N-Alkylation Pyridine nitrogen acting as nucleophile.[1]Ensure acidic conditions (HBr) during bromination to protonate/protect the pyridine N.

References

  • Claisen-Schmidt Condensation of 3-Acetylpyridine

    • Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine.[1][3] ResearchGate.[1]

  • Alpha-Bromination Protocols (Green & Traditional)

    • Benign by design chemistry: Development of green protocol to carry out α-bromination. ResearchGate.[1]

  • Hantzsch Thiazole Synthesis on Pyridine Scaffolds

    • Synthesis of Some Heterocyclic Compounds Via The Ternary Condensation With 3-Acetylpyridine.[1] DNB.[1]

  • General Pyridine Functionalization (Review)

    • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.[1][4] NIH/PubMed.[1]

Sources

Application

Introduction: The Solvent Paradox in Pyridine Functionalization

Application Note: Optimizing Solvent Systems for -Mediated Pyridine Ether Synthesis Pyridine ethers are ubiquitous pharmacophores in modern drug discovery, found in molecules ranging from kinase inhibitors to GPCR ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for


-Mediated Pyridine Ether Synthesis 

Pyridine ethers are ubiquitous pharmacophores in modern drug discovery, found in molecules ranging from kinase inhibitors to GPCR ligands. The most direct synthetic route is Nucleophilic Aromatic Substitution (


) , reacting a halopyridine with an alcohol/alkoxide.

However, this reaction presents a fundamental "Solvent Paradox":

  • Kinetic Requirement: The rate-determining step (formation of the Meisenheimer complex) requires a solvent that stabilizes the transition state and leaves the nucleophilic anion "naked" (highly reactive). Traditionally, this demands high-boiling dipolar aprotic solvents (DMF, DMSO, NMP).

  • Process Requirement: These same solvents are notoriously difficult to remove, interfere with aqueous workups, and face increasing regulatory restrictions (REACH) due to reprotoxicity.

This guide provides a rational, data-driven framework for selecting the optimal solvent system, balancing kinetic acceleration with downstream processability and green chemistry principles.

Mechanistic Basis for Solvent Selection

To select the right solvent, one must understand the transition state energy landscape.

The Mechanism: The reaction proceeds via an addition-elimination pathway.[1] The nucleophile (alkoxide) attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Dipolar Aprotic Solvents (DMSO, DMF): These solvents effectively solvate the metal cation (e.g.,

    
    , 
    
    
    
    ) of the alkoxide salt but poorly solvate the anionic oxygen. This results in a "naked," high-energy anion with significantly increased nucleophilicity (
    
    
    compared to protic solvents).
  • Protic Solvents (Alcohols): These form strong hydrogen bonds with the alkoxide anion, stabilizing the ground state and significantly raising the activation energy barrier.

  • Non-Polar Solvents (Toluene): These cannot dissolve the inorganic salts, requiring Phase Transfer Catalysis (PTC) to function.

Visualizing the Pathway & Solvent Influence

SnAr_Mechanism Reactants Halopyridine + Alkoxide (Ground State) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer Products Pyridine Ether + Halide Meisenheimer->Products Leaving Group Expulsion DMSO Dipolar Aprotic (DMSO) Solvates Cation -> Naked Anion Lowers TS1 Energy DMSO->TS1 Accelerates Protic Protic (ROH) H-Bonds to Anion Raises Activation Energy Protic->Reactants Stabilizes (Slows Rxn)

Figure 1: Reaction coordinate of


 showing how solvent choice dictates the activation energy barrier.

Solvent Selection Matrix

Use this matrix to select the solvent based on your specific scale and constraints.

Solvent ClassSolventBoiling Point (°C)Relative RateWorkup DifficultyGreen ScoreBest Use Case
Classic Dipolar Aprotic DMSO 189High (+++++)Difficult (High BP, water soluble)LowSmall-scale MedChem; unreactive substrates.
DMF 153High (++++)Moderate (Water soluble, toxic)Very LowAvoid if possible (nitrosamine risk).
NMP 202High (++++)DifficultVery LowHigh-temp reactions (>150°C).
Modern / Green 2-MeTHF 80Moderate (+++)Easy (Phase separates from water)HighProcess scale-up; moderate temps.
Cyrene 227High (++++)Moderate (Water soluble)HighBio-based alternative to NMP; high temp req.[2]
Phase Transfer Toluene 110Variable (depends on PTC)Very Easy (Evaporation)MediumLarge scale; cost-sensitive processes.

Experimental Protocols

Protocol A: The "Green Process" Method (2-MeTHF)

Recommended for scale-up and general synthesis where extreme temperature is not required.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources.[3][4] Unlike THF, it is immiscible with water, allowing for a direct aqueous wash without solvent exchange.

Materials:

  • Halopyridine (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.5 equiv)
  • Solvent: Anhydrous 2-MeTHF (10 V, i.e., 10 mL per g of substrate)

Step-by-Step:

  • Preparation: Charge the reaction vessel with the alcohol and 2-MeTHF under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add the base portion-wise. Stir for 15–30 min to generate the alkoxide.

    • Note: Hydrogen gas evolution will occur if using NaH. Vent appropriately.

  • Addition: Add the halopyridine (solid or solution in 2-MeTHF).

  • Reaction: Heat to reflux (approx. 80°C). Monitor by HPLC/UPLC.

    • Benchmark: Most activated chloropyridines convert within 2–6 hours.

  • Workup (The Advantage):

    • Cool to RT.

    • Quench with water (5 V).

    • Phase Cut: The layers will separate rapidly. Drain the aqueous (bottom) layer.

    • Wash the organic layer with brine.

    • Concentrate the 2-MeTHF layer to obtain the crude product.

Protocol B: Phase Transfer Catalysis (Toluene/Water)

Recommended for unreactive substrates or when anhydrous conditions are difficult to maintain.

Rationale: Uses a lipophilic quaternary ammonium salt to shuttle the hydroxide/alkoxide anion into the organic phase. Toluene is cheap and easy to remove.

Materials:

  • Halopyridine (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Solvent: Toluene (10 V)

  • Base: 50% aq. KOH or solid KOH (3.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5–10 mol%)

Step-by-Step:

  • Charge: Combine halopyridine, alcohol, toluene, and TBAB in the reactor.

  • Base Addition: Add the KOH (aq or solid).

  • Reaction: Heat to 90–100°C with vigorous stirring (critical for interfacial surface area).

  • Monitoring: Check conversion. If slow, add an additional 5 mol% TBAB.

  • Workup:

    • Cool to RT. Add water to dissolve salts.

    • Separate phases.

    • Wash organic phase with dilute HCl (if product is not basic) or water to remove residual catalyst.

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields or impurities.

Optimization_Logic Problem Low Yield / Impurities Check_SM Is Starting Material (SM) remaining? Problem->Check_SM Temp_Issue Increase Temp or Switch to DMSO/NMP Check_SM->Temp_Issue Yes (Reaction Slow) Solubility Check Alkoxide Solubility Try 2-MeTHF or add Crown Ether Check_SM->Solubility Yes (Precipitate visible) Side_Rxn Identify Byproduct Check_SM->Side_Rxn No (SM Consumed) Hydrolysis Pyridone Formed? System too wet -> Dry Solvents Side_Rxn->Hydrolysis N_Alk N-Alkylation? Change Counterion (Li+ vs K+) Change Solvent (Lower Polarity) Side_Rxn->N_Alk

Figure 2: Troubleshooting decision tree for


 optimization.

Critical Nuance: The N-Alkylation Trap When using pyridines, the nitrogen lone pair is nucleophilic. If the reaction conditions are not optimized, the alkyl group of the alcohol (if using an alkyl halide, though less relevant here) or the pyridine nitrogen can attack the electrophile.

  • Solution: In

    
     (Halopyridine + Alkoxide), the main side reaction is Hydrolysis  (formation of pyridone) due to trace water. Ensure solvents are anhydrous (<500 ppm water) or use the PTC method which tolerates water.
    

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed analysis of Meisenheimer complexes and solvent effects). Link

  • Pfizer Inc. (2023). Green Chemistry Solvent Selection Guide. (Comparative data on 2-MeTHF vs. DMF). Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Review of Cyrene and bio-based solvents). Link

  • Makosza, M. (2000). Phase-transfer catalysis.[5][6][7][8][9] A general green methodology in organic synthesis. Pure and Applied Chemistry. (Foundational text on PTC protocols). Link

  • BenchChem. (2025).[3] Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (Kinetics data for F vs Cl vs Br halopyridines). Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in 6-halopyridine and cresol coupling

Ticket System: Open | Topic: 6-Halopyridine & Cresol Coupling | Status: Active Welcome & Core Directive From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Minimizing Side Reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Topic: 6-Halopyridine & Cresol Coupling | Status: Active

Welcome & Core Directive

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Minimizing Side Reactions in C-O Coupling

Coupling 6-halopyridines (functionally equivalent to 2-halopyridines) with cresols presents a classic dichotomy in process chemistry: the choice between Nucleophilic Aromatic Substitution (


)  and Transition-Metal Catalyzed Coupling (TMCC) .

Your choice dictates your side-reaction profile.


 is robust but prone to hydrolysis (pyridone formation). Metal catalysis (Pd/Cu) enables unactivated substrates but introduces dehalogenation and catalyst poisoning.

This guide treats your experimental setup as a debuggable system. We will address the three most common "failure modes" reported by our users.

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct pathway. Use this logic flow to determine if your side reactions are caused by a fundamental mismatch in methodology.

CouplingStrategy Start Substrate Analysis: 6-Halopyridine + Cresol EWG Is the Pyridine Electron Deficient? (e.g., -NO2, -CN, -CF3) Start->EWG Steric Is the Cresol Sterically Hindered? (e.g., o-Cresol) EWG->Steric No (Unactivated) Method_SNAr Method A: SNAr (Base-Mediated) EWG->Method_SNAr Yes (Activated) Method_Pd Method B: Pd-Catalysis (Buchwald-Hartwig) Steric->Method_Pd No (p/m-Cresol) Pd offers milder conditions Method_Cu Method C: Cu-Catalysis (Ullmann) Steric->Method_Cu Yes (o-Cresol) Cu tolerates sterics better

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and steric hindrance.

Troubleshooting & FAQs
Ticket #001: The Hydrolysis Trap (Pyridone Formation)

User Report: "I am running an


 reaction with 6-fluoropyridine and p-cresol using KOH in DMSO. I see full conversion, but the product is a high-melting white solid, not the ether. mass spec shows M-18 relative to expected product."

Diagnosis: You have created 2-pyridone (tautomer of 2-hydroxypyridine) via hydrolysis. In


, the hydroxide ion (

) is a smaller, harder nucleophile than the cresolate anion. If your solvent is "wet" or your base generates water (like hydroxides), the water attacks the pyridine faster than the bulky cresol.

The Fix:

  • Switch Base: Replace Hydroxides (KOH/NaOH) with Carbonates (

    
     or 
    
    
    
    ). Carbonates act as proton shuttles and do not generate stoichiometric water in the same direct nucleophilic manner as hydroxides.
  • Solvent Hygiene: DMSO is hygroscopic. Switch to anhydrous DMF or NMP .

  • Leaving Group: If using 6-chloropyridine, switch to 6-fluoropyridine . The C-F bond is stronger, but the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the

    
     rate significantly (F >> Cl > Br), allowing you to lower the temperature and outcompete hydrolysis [1].
    

Protocol Adjustment:

Parameter Original (Fail) Optimized (Success)

| Base | KOH (Strong, generates


) | 

(Mild, anhydrous buffering) | | Solvent | Wet DMSO | Anhydrous DMF or NMP | | Temp | 120°C | 80–90°C (with F-pyridine) |
Ticket #002: The "Vanishing Halide" (Reductive Dehalogenation)

User Report: "Using Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu) for 6-chloropyridine and o-cresol. The halide is consumed, but I mostly recover unsubstituted pyridine. No ether formed."

Diagnosis: You are seeing


-Hydride Elimination  leading to hydrodehalogenation.
This occurs when the catalytic cycle enters a "stalled" state. If the reductive elimination (forming C-O bond) is slow—common with sterically hindered o-cresol —the Pd-intermediate will find an alternative path. If your solvent or base source has accessible 

-hydrogens (like isopropanol or certain alkoxides), the Pd species eliminates a hydride and reduces the pyridine ring [2].

The Fix:

  • Ligand Switch: BINAP is often too "small" for challenging C-O couplings. Switch to bulky, electron-rich biaryl phosphines like RockPhos or BrettPhos . These ligands accelerate the reductive elimination step, forcing the C-O bond formation before the catalyst can decompose the substrate [3].

  • Base Change: Switch from

    
     (which can serve as a hydride source) to 
    
    
    
    or
    
    
    .
  • Solvent: Ensure Toluene or Dioxane are peroxide-free.

Ticket #003: The Ortho-Cresol Steric Wall

User Report: "My reaction works perfectly with p-cresol, but o-cresol gives <10% yield. I'm using standard Pd conditions."

Diagnosis: Steric Hindrance. The methyl group at the ortho position of the cresol creates significant steric clash during the coordination to the metal center. Palladium centers, typically square planar, are sensitive to this crowding.

The Fix: Switch to Copper Catalysis (Ullmann-type) . Copper intermediates (likely Cu(I)/Cu(III) clusters) have different geometries and are generally more tolerant of steric bulk on the nucleophile than Pd systems.

Recommended Ullmann Protocol (Modern):

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid or Dimethylglycine (20 mol%). Ligands are crucial here to lower reaction temp from 200°C to ~90-110°C.

  • Base:

    
     (anhydrous).
    
  • Solvent: DMSO (Copper requires polar solvents to solubilize the intermediate species) [4].

Visualizing the Failure Modes

Understanding the competition between the desired pathway and the side reactions is critical.

ReactionPathways Reactants 6-Halopyridine + Cresol Meisenheimer Meisenheimer Complex (SNAr Intermediate) Reactants->Meisenheimer Base/Heat (SNAr) Pd_OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Reactants->Pd_OxAdd Pd(0) Catalyst Product Product: Pyridyl-Aryl Ether Meisenheimer->Product Fast Elimination Side_Hydrolysis Side Rxn: Pyridone (Hydrolysis) Meisenheimer->Side_Hydrolysis Water present Hydroxide Base Pd_OxAdd->Product Reductive Elimination (Bulky Ligand) Side_Reduction Side Rxn: Dehalogenation (H-Pyridine) Pd_OxAdd->Side_Reduction Beta-Hydride Elim. (Slow coupling)

Figure 2: Mechanistic divergence showing where side reactions originate in both


 and Metal-Catalyzed pathways.
Summary Data Table
Variable

(Nucleophilic Subst.)
Buchwald-Hartwig (Pd) Ullmann (Cu)
Best For Electron-deficient pyridines (e.g.,

-subst).
Unactivated pyridines; p/m-cresols.o-Cresols (Steric bulk); Cost efficiency.
Primary Side Rxn Hydrolysis (Pyridone).Dehalogenation (Reduction).Homocoupling (Biaryl).
Key Solvent DMF, NMP, DMSO (Polar Aprotic).Toluene, Dioxane (Non-polar).DMSO, DMF (Polar).[1]
Preferred Base

,

.

,

.

,

.
Critical Factor Leaving group ability (F > Cl).[2]Ligand sterics (RockPhos/BrettPhos).Ligand acceleration (Picolinic acid).
References
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[3] (Contextualized via general search results on bulky ligands).

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-Hydride Elimination. Retrieved from [Link]

Sources

Optimization

Optimizing catalyst load for copper-catalyzed ether synthesis of pyridines

Topic: Optimizing Catalyst Load & Troubleshooting The "Pyridine Problem": A Mechanistic Overview Before optimizing catalyst loading, you must understand why pyridines are notoriously difficult substrates for Ullmann-type...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Load & Troubleshooting

The "Pyridine Problem": A Mechanistic Overview

Before optimizing catalyst loading, you must understand why pyridines are notoriously difficult substrates for Ullmann-type C-O coupling. Unlike simple aryl halides, halopyridines possess a basic nitrogen atom that acts as a catalyst poison .

In a standard catalytic cycle, the copper center must coordinate with the ligand (L) to form the active species. However, the pyridine substrate competes for this coordination site. If the pyridine nitrogen binds to the copper, it forms an off-cycle, inactive complex (a thermodynamic sink), effectively removing the catalyst from the reaction pool.

The Competitive Landscape (Mechanism)

The following diagram illustrates the productive catalytic cycle versus the parasitic "Pyridine Poisoning" pathway.

Cu_Catalysis_Mechanism PreCat Cu(I) Precatalyst Active [L-Cu-Nu] Active Species PreCat->Active + Ligand / Base OxAdd Oxidative Addition (Cu III Intermediate) Active->OxAdd + Halopyridine Poison [Pyridine-Cu-X] Inactive Sink Active->Poison + Pyridine (N-Coordination) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-O Bond Formation RedElim->Active Regeneration Poison->Active Slow Reversal (High Temp)

Figure 1: The kinetic competition between productive catalysis (Green) and N-coordination poisoning (Red). High ligand binding affinity is required to shift equilibrium left.

Diagnostic Framework: Troubleshooting Your Reaction

Use this decision matrix to diagnose failures before attempting to lower catalyst loading.

Symptom 1: Reaction Stalls at ~40-60% Conversion
  • Diagnosis: Catalyst Deactivation or Product Inhibition.

  • Root Cause: The product (alkoxypyridine) may bind Cu stronger than the starting material, or the catalyst has disproportionated to inactive Cu(0)/Cu(II).

  • Action:

    • Ligand Check: Switch to a bulkier, bidentate ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) to prevent product binding.

    • Re-dosing: Add a second portion of catalyst (50% of original load) at the stalling point. If conversion resumes, your catalyst is dying.

Symptom 2: Low Yield, High Conversion (Clean NMR)
  • Diagnosis: Volatility or Workup Loss.

  • Root Cause: Many alkoxypyridines are volatile or water-soluble (protonated by acidic workups).

  • Action:

    • Avoid acidic washes.

    • Use a "dry load" technique for column chromatography (mix crude with silica, evaporate solvent, load powder).

Symptom 3: No Reaction (0% Conversion)
  • Diagnosis: The "Induction Failure."

  • Root Cause: Oxygen ingress (oxidizing Cu(I) to inactive Cu(II)) or moisture (hydrolyzing the base).

  • Action:

    • The Color Test: A working Ullmann reaction is usually a dark, homogeneous brown/green. A bright blue/green precipitate indicates Cu(II) formation (death). A red precipitate indicates Cu(0) crash-out.

    • Protocol Shift: Move from Schlenk line to Glovebox to rule out O2 sensitivity.

Protocol: The "Step-Down" Titration for Catalyst Optimization

Do not arbitrarily choose 10 mol%. Use this protocol to determine the Minimum Effective Concentration (MEC) .

Prerequisite: A reaction yielding >85% at 10 mol% Cu.

Experimental Workflow
StepParameterInstruction
1. Baseline 10 mol% Run the reaction at standard conditions (e.g., 110°C, 24h). Record Isolated Yield (IY).
2. The Halving 5 mol% Repeat exactly. If IY is within 5% of Baseline, this is your new standard.
3. The Stress Test 2.5 mol% Repeat. If IY drops significantly (e.g., >10% drop), the MEC is between 2.5% and 5%.
4. The Fine Tune 3.5 mol% (Optional) If cost is critical, test the midpoint.
Visualizing the Optimization Logic

Optimization_Flow Start Start: 10 mol% Cu Check Yield > 85%? Start->Check Reduce Reduce to 5 mol% Check->Reduce Yes Stop Stop: Use 10 mol% (Check Ligand) Check->Stop No Check2 Yield maintained? Reduce->Check2 Reduce2 Reduce to 2.5 mol% Check2->Reduce2 Yes Check2->Stop No (Revert to 10%) Success Success: Optimized at 2.5-5 mol% Reduce2->Success

Figure 2: The "Step-Down" decision tree for determining Minimum Effective Concentration (MEC).

Critical Reagent Selection Guide

Ligand Selection: The Key to Low Loading

For pyridines, monodentate ligands often fail. You need bidentate ligands to create a rigid chelate that resists displacement by the pyridine substrate.

Ligand ClassSpecific LigandRec. Load Ratio (L:Cu)Best For...
Phenanthrolines 3,4,7,8-Me4Phen2:1General Purpose. Best for electron-deficient pyridines. High binding constant.
Amino Acids N,N-Dimethylglycine (DMG)2:1 or 3:1Cost-Sensitive. Good for large scale, but requires higher Cu loading (5-10%).
Oxalohydrazides Custom (See Ref 3)1:1Ultra-Low Loading. Can achieve <1 mol% Cu for aryl bromides.
Diketones TMHD (2,2,6,6-tetramethyl-3,5-heptanedione)2:1Solubility. Useful if the catalyst crashes out in non-polar solvents.
Base & Solvent Matrix
  • Base: Cs₂CO₃ is the gold standard. Its higher solubility in organic solvents compared to K₂CO₃ or K₃PO₄ allows for faster kinetics, which is crucial when competing against catalyst poisoning.

  • Solvent: Toluene (non-polar) is often preferred over DMF/DMSO for ethers to suppress N-alkylation (which is favored in polar aprotic solvents).

Frequently Asked Questions (FAQ)

Q: I see blue spots on my TLC plate. What is that? A: That is likely the N-alkylated pyridone byproduct.

  • Mechanism:[1][2][3][4][5][6] The pyridine nitrogen acts as a nucleophile instead of the alcohol.

  • Fix: Switch to a non-polar solvent (Toluene or Xylene) to disfavor the formation of the charged pyridinium intermediate. Use a bulkier ligand to sterically hinder the N-approach.

Q: Can I use Cu(0) powder or Cu(II) salts instead of CuI? A: Yes, but with caveats.

  • Cu(0): Requires an induction period to oxidize to Cu(I). Can be inconsistent.

  • Cu(II) (e.g., Cu(OAc)₂): Requires a reducing agent (often the alcohol substrate itself or an additive) to generate the active Cu(I) species.

  • Recommendation: Stick to CuI (99.999%) for optimization. Once optimized, test cheaper sources like CuBr or Cu₂O for scale-up.

Q: My reaction works on 100mg but fails on 10g. Why? A: Heat transfer and agitation.

  • Ullmann couplings are heterogeneous (solid base). On a large scale, stirring efficiency drops, leading to "hot spots" or poor base solubility.

  • Fix: Use mechanical stirring and ensure the base is finely milled (micronized) before use.

References

  • Ullmann Coupling Overview & Mechanism

    • Ullmann coupling-An overview. OperaChem. (2025).
    • [Link]

  • Ligand Effects & Optimization

    • Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation. NCBI/PMC.[7]

    • [Link]

  • Advanced Ligands (Oxalohydrazides)

    • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. NCBI/PMC.[7]

    • [Link]

  • Troubleshooting & General Protocols

    • Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.[8]

  • Pyridine-Specific Synthesis Reviews

    • Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions.[2][9] ResearchGate.[7][10]

    • [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 3-acetyl-6-phenoxypyridine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-acetyl-6-phenoxypyridine. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-acetyl-6-phenoxypyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. As Senior Application Scientists, we have structured this resource to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion. Where should I start my investigation?

Low or no product formation is the most common issue and typically points to a fundamental problem with one of the core reaction components or the overall setup. Before exploring more complex variables, a systematic check of the basics is essential.

  • Purity of Starting Materials : Ensure the 6-halo-3-acetylpyridine (e.g., 6-chloro or 6-bromo-3-acetylpyridine) and phenol are of high purity. Impurities can poison catalysts in related cross-coupling reactions or introduce side reactions.[1] Verify purity by NMR or LC-MS.

  • Integrity of the Base : The base is not just a proton scavenger; it is responsible for generating the active nucleophile (phenoxide). If you are using a hygroscopic base like potassium carbonate (K₂CO₃) or a highly reactive one like sodium hydride (NaH), ensure it has been stored correctly and is not compromised by moisture.

  • Inert Atmosphere : While SNAr reactions are not as sensitive to oxygen as palladium-catalyzed cross-couplings, an inert atmosphere (Nitrogen or Argon) is crucial, especially when using strong, air-sensitive bases like NaH.[2] Degassing the solvent is good practice to remove dissolved oxygen and water, which can quench the phenoxide.[3]

  • Stoichiometry : Double-check the molar equivalents of your reagents. A slight excess of the nucleophile (phenol) and base is common, but a significant deviation can alter the reaction outcome.

Q2: I'm uncertain about my choice of base. How does the base impact the reaction, and how can I optimize it?

The base is arguably the most critical variable in this synthesis. Its primary role is to deprotonate phenol (pKa ≈ 10) to generate the much more potent phenoxide nucleophile. An inadequate base is a frequent cause of low conversion.

Causality : For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of phenol. A weak base will result in a low equilibrium concentration of the phenoxide, leading to a sluggish or stalled reaction.

  • Weak Bases (e.g., NaHCO₃, Et₃N) : These are generally insufficient to deprotonate phenol effectively and are poor choices for this reaction.

  • Moderately Strong Bases (e.g., K₂CO₃, Cs₂CO₃) : These are common and effective choices.[4] Cesium carbonate (Cs₂CO₃) is often superior due to the higher solubility of cesium phenoxide and the "cesium effect," which can enhance nucleophilicity.

  • Strong Bases (e.g., NaH, KHMDS, NaOtBu) : These bases will deprotonate phenol irreversibly and quantitatively. Sodium hydride (NaH) is a cost-effective and highly effective choice, but requires strictly anhydrous conditions and careful handling.

Troubleshooting Workflow for Base Optimization: If you suspect a base-related issue, a systematic screening is the most logical approach.

start Low Conversion (Base Issue Suspected) check_pka Is pKa(Base's Conj. Acid) > 11? start->check_pka check_pka->check_pka screen_bases Screen Bases: K₂CO₃, Cs₂CO₃, NaH check_pka->screen_bases Yes check_solubility Is the base soluble in the solvent? screen_bases->check_solubility solvent_screen Consider solvent change (e.g., DMF, DMSO) check_solubility->solvent_screen No success Optimized Conversion check_solubility->success Yes solvent_screen->screen_bases

Caption: A logical workflow for troubleshooting base-related issues.

Table 1: Base Selection Guide for Phenol Deprotonation

BaseConjugate Acid pKaTypical SolventsKey Considerations
K₂CO₃10.3DMF, DMSO, AcetonitrileGood starting point; requires heating.
Cs₂CO₃10.3DMF, Dioxane, TolueneOften gives higher yields than K₂CO₃.
NaH~36THF, DMF (use caution)Highly effective; requires strictly anhydrous conditions.
NaOtBu~17Toluene, Dioxane, THFStrong base, good solubility in organic solvents.[2]
Q3: How do solvent and temperature affect the synthesis of 3-acetyl-6-phenoxypyridine?

Solvent and temperature are intertwined parameters that control reaction kinetics and solubility. The SNAr mechanism proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.

Causality : Polar aprotic solvents are ideal for this reaction. They can solvate the cation (e.g., K⁺, Na⁺) effectively while not strongly solvating the phenoxide anion, leaving its nucleophilicity high. They are also required to stabilize the charged Meisenheimer complex intermediate.

  • Recommended Solvents : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dioxane, and Acetonitrile are excellent choices.

  • Solvents to Avoid : Protic solvents like ethanol or water should be avoided as they can protonate the phenoxide, shutting down the reaction. Nonpolar solvents like hexane are unsuitable due to poor solubility of the salts and inability to stabilize the charged intermediate.

Temperature : Heat is typically required to overcome the activation energy of the reaction.[2]

  • Starting Point : A temperature of 80-120 °C is a good starting point.

  • Troubleshooting : If the reaction is sluggish, cautiously increasing the temperature may improve the rate. However, excessive heat (>150 °C) can lead to decomposition of starting materials or the product, especially in solvents like DMF.

Q4: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?

If your starting 6-halo-3-acetylpyridine is disappearing without corresponding product formation, competing reaction pathways are likely at play.

Possible Side Reactions:

  • Hydrolysis of the Halogen : If there is residual water in your reaction mixture, particularly at high temperatures and with a strong base, the 6-halo group can be displaced by a hydroxide ion to form 6-hydroxy-3-acetylpyridine.

  • Self-Condensation : The acetyl group has acidic α-protons. Under strong basic conditions, this can lead to aldol-type self-condensation reactions, creating complex, high-molecular-weight impurities.

  • Decomposition : The pyridine ring, especially when activated by an electron-withdrawing group, can be susceptible to degradation under harsh conditions (very high temperatures or overly strong, aggressive bases).

Diagnostic Approach :

  • Analyze the Crude Mixture : Use LC-MS to identify the masses of the major byproducts. This can provide direct evidence for hydrolysis (M+18 relative to starting material, assuming loss of halide) or dimerization.

  • Run a Control Reaction : Run the reaction without phenol. If the 6-halo-3-acetylpyridine still decomposes, the conditions (base, temperature, solvent) are too harsh for your substrate.

Reaction Mechanism and Key Intermediates

Understanding the reaction pathway is crucial for effective troubleshooting. The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.

sn_ar_mechanism start_materials 3-acetyl-6-halopyridine + Phenoxide meisenheimer Meisenheimer Complex (Resonance Stabilized) start_materials->meisenheimer 1. Nucleophilic Attack (Rate-Determining) product 3-acetyl-6-phenoxypyridine + Halide meisenheimer->product 2. Loss of Leaving Group (Fast)

Caption: The two-step SNAr mechanism for 3-acetyl-6-phenoxypyridine synthesis.

The first step, the attack of the phenoxide on the electron-deficient pyridine ring, is typically the rate-determining step.[5] The presence of the electron-withdrawing acetyl group and the ring nitrogen are essential for stabilizing the negative charge in the Meisenheimer complex intermediate, making the reaction feasible.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Synthesis

This is a robust starting point. Optimization will likely be necessary based on your specific substrate (chloro- vs. bromo-pyridine) and lab conditions.

  • Reaction Setup : To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-acetylpyridine (1.0 eq), phenol (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition : Add anhydrous, degassed DMF via syringe to achieve a concentration of 0.2-0.5 M.

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Because the product is a pyridine base, tailing can be an issue. This can often be mitigated by adding 0.5-1% triethylamine to the eluent.[1]

Protocol 2: Troubleshooting via Small-Scale Base Screening

Use this protocol to efficiently identify the optimal base for your reaction.

  • Preparation : In separate, labeled vials, add 6-chloro-3-acetylpyridine (1.0 eq, e.g., 50 mg) and phenol (1.2 eq).

  • Base Addition : To each vial, add a different base (2.0 eq):

    • Vial A: K₂CO₃

    • Vial B: Cs₂CO₃

    • Vial C: NaOtBu

  • Solvent : Add the same amount of anhydrous DMF (e.g., 1 mL) to each vial.

  • Reaction : Seal the vials and place them in a pre-heated aluminum block at 100 °C. Stir for 6 hours.

  • Analysis : Cool the vials. Take a small, identical aliquot from each, dilute with a known volume of solvent (e.g., acetonitrile), and analyze by LC-MS. Compare the product peak area relative to the starting material peak area to determine the relative conversion for each base.

References

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in (E)-3-bromobut-2-enoic acid reactions.
  • BYJU'S. (2022).
  • Dalal Institute. (n.d.).
  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Institute of Science, Nagpur. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone

For: Researchers, scientists, and drug development professionals Abstract This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone, a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a predictive fragmentation model. We will explore the primary cleavage pathways under Electron Ionization (EI) conditions, detailing the rationale behind the formation of key fragment ions. Furthermore, this guide presents a comparative overview of analytical approaches and provides a robust, step-by-step experimental protocol for researchers seeking to acquire and interpret mass spectral data for this and similar molecules.

Introduction: The Analytical Challenge

1-(6-(m-tolyloxy)pyridin-3-yl)ethanone is a heteroaromatic ketone featuring a pyridyl core, an ether linkage, and a tolyl moiety. The structural complexity and the presence of multiple functional groups make mass spectrometry an indispensable tool for its characterization. Understanding its fragmentation behavior is crucial for confirming its identity in complex reaction mixtures, identifying potential metabolites in drug development studies, or characterizing its degradation products.

Electron Ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint, providing rich structural information.[2] This guide will focus on predicting these fragmentation pathways to aid researchers in their analytical endeavors.

Predicted Fragmentation Pathways of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone

The molecular weight of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone is 227.26 g/mol . Upon electron ionization, a molecular ion (M•+) at m/z 227 is expected. This radical cation is energetically unstable and will undergo a series of fragmentation reactions to yield more stable ions.[3] The primary fragmentation sites are predicted to be the acyl group and the ether linkage, which represent the most labile bonds in the structure.

The fragmentation process generally favors pathways that result in the formation of stable cations and neutral radicals.[4]

Key Predicted Fragmentation Reactions:
  • α-Cleavage of the Acetyl Group: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[5] This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.

    • M•+ (m/z 227) → [M - CH₃]⁺ (m/z 212) . This m/z 212 ion is expected to be a prominent peak in the spectrum.

  • Formation of the Acetyl Cation: A competing α-cleavage involves the loss of the substituted pyridyl ring as a radical, generating the acetyl cation.

    • M•+ (m/z 227) → [CH₃CO]⁺ (m/z 43) . The acetyl cation at m/z 43 is a very common fragment for methyl ketones and is expected to be a significant, often the base, peak.

  • Cleavage of the Ether Bond (C-O Bond Scission): Aryl ethers can fragment at the C-O bond.[6] Cleavage can occur on either side of the oxygen atom.

    • Cleavage retaining charge on the pyridyl side: This pathway would form an ion at m/z 120 , corresponding to the [6-hydroxypyridin-3-yl)ethanone] radical cation, and a tolyl radical.

    • Cleavage retaining charge on the tolyl side: This would lead to the formation of the tolyloxy cation at m/z 107 .

  • Cleavage of the Pyridine-Oxygen Bond: Scission of the Ar-O bond can lead to the formation of a pyridinone-type structure. The charge could be retained on the m-cresol fragment, leading to an ion at m/z 108 .

The predicted fragmentation pathways are illustrated in the diagram below.

G M Molecular Ion (M•+) m/z 227 F212 [M - CH₃]⁺ m/z 212 M->F212 - •CH₃ (α-cleavage) F43 [CH₃CO]⁺ m/z 43 M->F43 - •C₁₁H₉NO (α-cleavage) F120 [(HO)C₅H₃N(COCH₃)]•+ m/z 120 M->F120 - •C₇H₇ (Ether Cleavage) F107 [m-tolyloxy]⁺ m/z 107 M->F107 - •C₇H₆NO (Ether Cleavage) F108 [m-cresol]•+ m/z 108 M->F108 - C₇H₅NO (Rearrangement & Cleavage)

Caption: Predicted EI fragmentation pathways for 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable molecular weight and structural information through fragmentation, it is best utilized as part of a comprehensive analytical workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for unambiguously determining the connectivity of the atoms, including the substitution pattern on both aromatic rings. It provides the definitive structural backbone.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone (typically ~1680-1700 cm⁻¹) and the C-O-C stretch of the aryl ether (~1200-1250 cm⁻¹).

A combined approach, using MS for molecular weight confirmation and fragmentation analysis alongside NMR for connectivity and IR for functional group identification, constitutes a self-validating system for complete structural elucidation.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring high-quality mass spectra of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are suitable starting choices.

  • Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation. Causality: Overly concentrated samples can lead to peak broadening, source contamination, and non-linear detector response.

Instrumentation and Settings (GC-MS with EI)
  • System: A standard benchtop GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher Scientific) equipped with a quadrupole mass analyzer.

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. Rationale: This column provides excellent separation for a wide range of semi-volatile organic compounds.

  • Injection: 1 µL injection volume with a split ratio of 20:1. The split ratio can be adjusted to optimize signal intensity.

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Source (Electron Ionization):

    • Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which generates reproducible fragmentation patterns and allows for comparison with established spectral libraries.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • MS Detection:

    • Scan Mode: Full Scan.

    • Scan Range: m/z 40 - 400. Rationale: This range will capture the expected molecular ion and all significant predicted fragments.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample (1 mg/mL in DCM) Prep2 Dilute to Working Conc. (1-10 µg/mL) Prep1->Prep2 Analysis1 Inject 1 µL Prep2->Analysis1 Analysis2 GC Separation (DB-5ms column) Analysis1->Analysis2 Analysis3 EI Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole, m/z 40-400) Analysis3->Analysis4 Data1 Acquire Spectrum Analysis4->Data1 Data2 Compare to Predicted Pattern Data1->Data2

Caption: Recommended experimental workflow for GC-MS analysis.

Data Interpretation and Summary

The acquired mass spectrum should be evaluated for the presence of the key ions predicted in Section 2. The relative abundance of these ions provides insight into the stability of the fragments and the lability of the corresponding bonds.

Predicted m/zProposed Ion StructureFragmentation PathwayExpected Abundance
227[C₁₄H₁₃NO₂]•+Molecular Ion (M•+)Low to Medium
212[M - CH₃]⁺α-Cleavage of acetyl groupMedium to High
120[(HO)C₅H₃N(COCH₃)]•+Ether bond cleavageMedium
108[m-cresol]•+Rearrangement & cleavageMedium
107[m-tolyloxy]⁺Ether bond cleavageMedium
43[CH₃CO]⁺α-Cleavage of pyridyl groupHigh (possible base peak)

The presence of a peak at m/z 227 would confirm the molecular weight. A strong peak at m/z 43 would be highly indicative of the methyl ketone moiety. The observation of peaks at m/z 212, 120, and 107 would strongly support the proposed structure by confirming the loss of the methyl group and the cleavage of the ether linkage, respectively.

Conclusion

This guide outlines the predicted mass spectrometric fragmentation of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone based on fundamental principles and analysis of related structures. The primary fragmentation events are anticipated to be α-cleavage of the acetyl group and scission of the central ether bond, leading to a characteristic set of fragment ions. By following the detailed experimental protocol provided, researchers can generate high-quality data to confirm these predictions and validate the structure of their synthesized compounds. The integration of this MS data with other spectroscopic techniques will ensure a comprehensive and unambiguous structural characterization, which is paramount in the fields of chemical research and drug development.

References

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Dr. Jackson Chemistry. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 36-73. [Link]

  • De Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]

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Comparative

13C NMR Chemical Shift Guide: 3-Acetyl-6-(3-methylphenoxy)pyridine

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-acetyl-6-(3-methylphenoxy)pyridine . This document is structured to assist researchers in structural validation, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-acetyl-6-(3-methylphenoxy)pyridine . This document is structured to assist researchers in structural validation, offering a comparative analysis against key isomeric alternatives and precursor fragments.

Executive Summary & Structural Context

Molecule: 3-acetyl-6-(3-methylphenoxy)pyridine Molecular Formula: C


H

NO

Application: This scaffold represents a specific regioisomer of aryloxy-pyridines, a class of compounds frequently utilized as intermediates in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The Analytical Challenge: Distinguishing this specific isomer from its potential regioisomers (e.g., 2-acetyl-6-phenoxy or 3-acetyl-2-phenoxy derivatives) requires precise interpretation of the pyridine ring carbon signals. The electronic push-pull system—created by the electron-withdrawing acetyl group at C3 and the electron-donating phenoxy group at C6—results in a distinct chemical shift pattern that serves as a structural fingerprint.

Structural Assignment & Numbering

To ensure accurate data interpretation, we utilize the following numbering scheme for the assignment table.

Figure 1: Numbering scheme for 3-acetyl-6-(3-methylphenoxy)pyridine. The pyridine ring is numbered 1-6 starting from Nitrogen. The phenoxy ring is numbered 1'-6' starting from the ether linkage.

Comparative Chemical Shift Analysis

The following data synthesizes experimental values from structurally validated fragments (3-acetylpyridine and 2-phenoxypyridine) to derive the high-confidence assignment for the target molecule.

Table 1: 13C NMR Chemical Shift Assignments (CDCl , 100 MHz)
Carbon PositionAssignmentPredicted Shift (δ ppm)Signal TypeMechanistic Rationale
Acetyl Group
C=O (Acetyl)Carbonyl196.5 - 197.5 QuaternaryTypical ketone resonance; deshielded by conjugation with pyridine.
CH

(Acetyl)
Methyl26.5 - 27.0 PrimaryAlpha-keto methyl group.
Pyridine Ring
C2Pyridine CH150.0 - 151.5 Tertiary

to Nitrogen (deshielded);

to Acetyl (weakly deshielded).
C3Pyridine Cq130.0 - 132.0 QuaternaryIpso to Acetyl. Shielded relative to benzene due to electron withdrawal by C=O.
C4Pyridine CH138.0 - 139.5 TertiaryOrtho to Acetyl (deshielded); Meta to Phenoxy.
C5Pyridine CH110.5 - 112.0 TertiaryDiagnostic Peak. Ortho to Phenoxy (strongly shielded by O-resonance); Meta to Acetyl.
C6Pyridine Cq164.5 - 166.0 QuaternaryDiagnostic Peak. Ipso to Phenoxy (deshielded by Oxygen) +

to Nitrogen.
Phenoxy Ring
C1'Phenoxy Cq153.0 - 154.5 QuaternaryIpso to Oxygen.
C3'Phenoxy Cq139.5 - 140.5 QuaternaryIpso to Methyl group.
C2', C4', C6'Phenoxy CH120.0 - 126.0 TertiaryOrtho/Para to Oxygen (shielded).
C5'Phenoxy CH129.0 - 130.0 TertiaryMeta to Oxygen (unaffected).
CH

(Phenoxy)
Methyl21.2 - 21.5 PrimaryTypical aryl-methyl resonance.
Comparative Logic: Why these values?
  • The "Push-Pull" Effect:

    • Reference A (3-Acetylpyridine): C3 appears at ~133 ppm. In our target, the electron-donating phenoxy group at C6 pushes electron density into the ring, shielding C3 slightly and C5 significantly.

    • Reference B (2-Phenoxypyridine): The C3 proton in 2-phenoxypyridine (analogous to C5 in our target) appears at ~111 ppm. This confirms the assignment of the most upfield pyridine signal (~111 ppm) to C5 .

  • Regioisomer Distinction:

    • If the acetyl group were at C2 , the carbonyl peak would likely shift downfield (>200 ppm) due to hydrogen bonding or proximity to the nitrogen lone pair.

    • If the phenoxy group were at C2 (meta to acetyl), the shielding effect on C5 would be diminished.

Experimental Validation Protocol

To reproduce these values or validate a synthesized batch, follow this self-validating protocol.

A. Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Why: CDCl

      
       minimizes hydrogen bonding interactions that can shift the acetyl carbonyl peak.
      
  • Concentration: 20-30 mg of sample in 0.6 mL solvent.

    • Note: Lower concentrations may require overnight acquisition for quaternary carbons (C3, C6, C1').

B. Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: The quaternary carbons (C3, C6, C=O) have long T1 relaxation times. A short D1 will suppress these signals, leading to missing peaks in the 130-200 ppm range.

  • Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary carbons).

C. Data Processing Workflow
  • Referencing: Set the center peak of the CDCl

    
     triplet to 77.16 ppm .
    
  • Peak Picking: Identify the three distinct regions:

    • 190+ ppm: Ketone (1 signal).

    • 110-166 ppm: Aromatic/Heteroaromatic (10 signals).

    • 20-30 ppm: Aliphatic Methyls (2 signals).

  • QC Check: If the signal at ~111 ppm (C5) is missing or shifted >5 ppm downfield, suspect a regioisomer (e.g., 4-phenoxy derivative) or hydrolysis of the ether linkage.

Structural Elucidation Logic Flow

Use the following decision tree to confirm the identity of the molecule based on the obtained NMR data.

Assignment_Logic Start Acquire 13C Spectrum Check_CO Check >190 ppm region Start->Check_CO Has_CO Signal at ~197 ppm? Check_CO->Has_CO Check_C5 Check 110-115 ppm region Has_CO->Check_C5 Yes Result_Isomer SUSPECT ISOMER: Likely 2-acetyl or 4-phenoxy Has_CO->Result_Isomer No (or >200ppm) Has_C5 Signal present? Check_C5->Has_C5 Check_C6 Check 160-170 ppm region Has_C5->Check_C6 Yes (Shielded C5) Has_C5->Result_Isomer No (C5 deshielded) Has_C6 Signal at ~165 ppm? Check_C6->Has_C6 Result_Correct CONFIRMED: 3-acetyl-6-phenoxypyridine core Has_C6->Result_Correct Yes Result_Hydrolysis SUSPECT DEGRADATION: Check for Pyridone C=O (~162 ppm) Has_C6->Result_Hydrolysis No

Figure 2: Logic flow for validating the 3-acetyl-6-phenoxypyridine scaffold using diagnostic 13C NMR signals.

References

  • 2-Phenoxypyridine Spectral Data

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link]

  • 3-Acetylpyridine Spectral Data

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Substituent Effects in Nitrogen Heterocycles

    • Source: MDPI, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
    • URL:[Link]

  • General 13C NMR Shift Guide

    • Source: University of Wisconsin / ACS Division of Organic Chemistry.[1]

    • URL:[Link]

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